molecular formula C12H19Cl2N3O B2748242 1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride CAS No. 2251054-51-8

1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride

Cat. No.: B2748242
CAS No.: 2251054-51-8
M. Wt: 292.2
InChI Key: KCIBTPANAUMAMT-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride is a chemical compound that belongs to the class of azepanones. It has gained significant attention in scientific research due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride typically involves the reaction of 2-(aminomethyl)pyridine with azepan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • 2-(Aminomethyl)pyridine
  • Azepan-2-one
  • 4-(Aminomethyl)pyridine

Comparison: 1-[2-(Aminomethyl)pyridin-4-yl]azepan-2-one dihydrochloride is unique due to its specific structure, which combines the properties of both pyridine and azepanone moieties. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(aminomethyl)pyridin-4-yl]azepan-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-9-10-8-11(5-6-14-10)15-7-3-1-2-4-12(15)16;;/h5-6,8H,1-4,7,9,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXSEZVDULCMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C2=CC(=NC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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